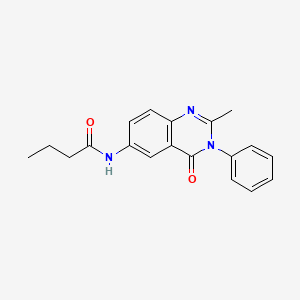![molecular formula C19H21N7O3S B6575779 N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide CAS No. 1170513-35-5](/img/structure/B6575779.png)
N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H21N7O3S and its molecular weight is 427.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide is 427.14265873 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
CDK2 Inhibitor
The compound has been studied for its potential as a CDK2 inhibitor . CDK2, or Cyclin-Dependent Kinase 2, is a protein that plays a crucial role in cell division and proliferation. Inhibitors of CDK2 are being researched for their potential in treating various types of cancer .
Antileishmanial Agent
The compound has also been investigated for its antileishmanial properties . Leishmaniasis is a disease caused by parasites of the Leishmania type. It is usually transmitted by the bite of certain types of sandflies. Compounds with antileishmanial properties can potentially be used in the treatment of this disease .
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that plays a crucial role in the regulation of the cell cycle . It has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .
Mode of Action
The compound interacts with CDK2 by binding to it and inhibiting its activity . This interaction results in a reduction in the phosphorylation of retinoblastoma at Thr821 . The compound exhibits potent CDK2 inhibitory activity, with a Ki value of 0.005 µM .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, leading to the arrest of cells at the S and G2/M phases . This is because CDK2 is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase (CAK, i.e., CDK7-cyclin H-MAT1) . The activity of CDK2 is also negatively regulated by phosphorylation at its Thr14 and Tyr15 by Wee1/Myt1 as well as by binding to CDK inhibitory proteins such as the CDK-interacting protein (Cip)/kinase inhibitory protein (Kip) family members (i.e., p21 Cip1, p27 Kip1, and p57 Kip2) .
Pharmacokinetics
The compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines (gi 50 = 0127–0560 μM) , suggesting that it may have favorable ADME properties.
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . This is likely due to the arrest of the cell cycle at the S and G2/M phases, which is a consequence of the inhibition of CDK2 .
Eigenschaften
IUPAC Name |
N-[4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c1-15(27)23-16-3-5-17(6-4-16)30(28,29)25-11-9-24(10-12-25)18-13-19(21-14-20-18)26-8-2-7-22-26/h2-8,13-14H,9-12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLJJQAKYXYRPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-6-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine](/img/structure/B6575696.png)
![4-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carbonyl}morpholine](/img/structure/B6575702.png)
![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B6575710.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide](/img/structure/B6575718.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6575727.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B6575733.png)

![2,4-diethoxy-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]benzene-1-sulfonamide](/img/structure/B6575755.png)
![N-[3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-1-phenylmethanesulfonamide](/img/structure/B6575762.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyrimidine](/img/structure/B6575773.png)
![3-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6575782.png)
![1-(2-fluorophenyl)-3-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea](/img/structure/B6575788.png)
![1-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-(2-methoxy-5-methylbenzenesulfonyl)piperazine](/img/structure/B6575809.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B6575815.png)